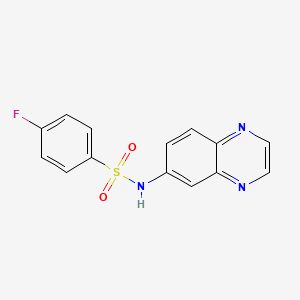
4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide is a chemical compound with the molecular formula C14H10FN3O2S. It is known for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anti-cancer research.
Vorbereitungsmethoden
The synthesis of 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 6-aminoquinoxaline under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: Under acidic or basic conditions, the sulfonamide group can be hydrolyzed to form the corresponding sulfonic acid and amine.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays for its anti-inflammatory and anti-cancer properties.
Medicine: Research indicates its potential as a therapeutic agent in treating inflammatory diseases and certain types of cancer.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and signaling pathways that are involved in inflammation and cancer progression. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with the NF-κB signaling pathway, which plays a crucial role in regulating immune response and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide can be compared with other sulfonamide derivatives, such as:
- 4-chloro-N-(6-quinoxalinyl)benzenesulfonamide
- 4-bromo-N-(6-quinoxalinyl)benzenesulfonamide
- 4-methyl-N-(6-quinoxalinyl)benzenesulfonamide
These compounds share similar structural features but differ in their substituents on the benzene ring. The presence of different substituents can significantly affect their chemical reactivity and biological activity. This compound is unique due to the presence of the fluorine atom, which can enhance its stability and bioactivity compared to other derivatives .
Eigenschaften
IUPAC Name |
4-fluoro-N-quinoxalin-6-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2S/c15-10-1-4-12(5-2-10)21(19,20)18-11-3-6-13-14(9-11)17-8-7-16-13/h1-9,18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTHIPYVDXOSKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=CC3=NC=CN=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














